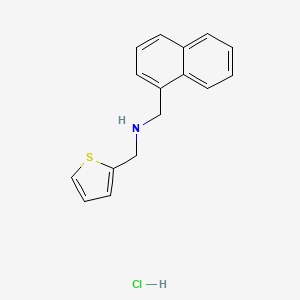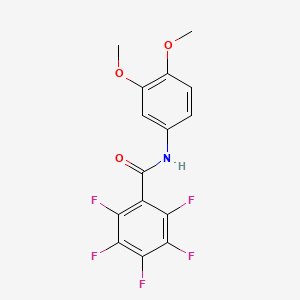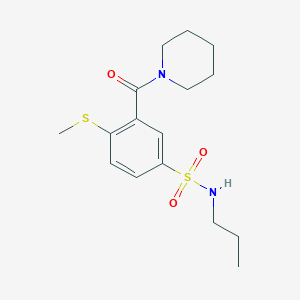
methyl 2-cyano-3-(2,4-dimethoxy-3-methylphenyl)acrylate
説明
Methyl 2-cyano-3-(2,4-dimethoxy-3-methylphenyl)acrylate, also known as DMMA, is a compound that has gained attention in the scientific community due to its potential use in various applications, including medicinal chemistry and material science.
作用機序
The mechanism of action of methyl 2-cyano-3-(2,4-dimethoxy-3-methylphenyl)acrylate is not well understood, but it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reactivity has been exploited in the synthesis of various compounds with biological activity, such as inhibitors of protein kinases and proteases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to be cytotoxic to cancer cells in vitro, suggesting potential anti-cancer activity. This compound has also been shown to be a potent inhibitor of proteasome activity, which is involved in the degradation of proteins in cells.
実験室実験の利点と制限
One advantage of methyl 2-cyano-3-(2,4-dimethoxy-3-methylphenyl)acrylate is its ease of synthesis and purity. This compound can be synthesized in good yields using a simple two-step reaction, and the resulting product is typically of high purity. However, this compound is also highly reactive and can be difficult to handle in the laboratory. Additionally, its potential toxicity and lack of well-understood mechanism of action may limit its use in certain applications.
将来の方向性
There are several potential future directions for research on methyl 2-cyano-3-(2,4-dimethoxy-3-methylphenyl)acrylate. One area of interest is the synthesis of novel compounds with biological activity using this compound as a precursor. Another area of interest is the investigation of this compound's mechanism of action and potential targets in cells. Additionally, the use of this compound in material science applications, such as the synthesis of polymers with specific properties, is an area of potential future research.
科学的研究の応用
Methyl 2-cyano-3-(2,4-dimethoxy-3-methylphenyl)acrylate has been studied for its potential use in medicinal chemistry as a precursor for the synthesis of various compounds with biological activity. For example, this compound can be used to synthesize 2-cyano-3-(2,4-dimethoxyphenyl)acrylonitrile, which has shown anti-cancer activity in vitro. This compound has also been used in the synthesis of polymers with potential applications in material science.
特性
IUPAC Name |
methyl (Z)-2-cyano-3-(2,4-dimethoxy-3-methylphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-9-12(17-2)6-5-10(13(9)18-3)7-11(8-15)14(16)19-4/h5-7H,1-4H3/b11-7- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGNJHVXGAAKDM-XFFZJAGNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)C=C(C#N)C(=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1OC)/C=C(/C#N)\C(=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-[4-(4-methoxyphenyl)-1-piperazinyl]-5-oxopentanoic acid](/img/structure/B4857058.png)
![methyl 7-cyclopropyl-3-(2,5-dimethylbenzyl)-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4857060.png)
![methyl 2-{[N-(4-tert-butylbenzoyl)glycyl]amino}benzoate](/img/structure/B4857068.png)

![3-[2-(benzyloxy)phenyl]-2-(4-chlorophenyl)acrylonitrile](/img/structure/B4857081.png)
![N-(3-chloro-4-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B4857089.png)
![N-(4-ethoxybenzyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4857095.png)

![4-{[butyl(methyl)amino]methyl}-2-nitrophenol](/img/structure/B4857134.png)
![3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B4857141.png)
![N-(2-(2-methoxyphenyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4857145.png)
![3-(4-methylphenyl)-2-(2-propyn-1-ylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4857155.png)